2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
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Overview
Description
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that features a tetrazole ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Sulfanyl Group Introduction: The tetrazole ring is then functionalized with a sulfanyl group using thiol reagents.
Quinazolinone Synthesis: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives.
Coupling Reaction: The final step involves coupling the tetrazole-sulfanyl intermediate with the quinazolinone derivative under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactive nature of tetrazole and quinazolinone moieties.
Material Science: The compound can be used in the development of new materials with unique electronic or photophysical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to the tetrazole or quinazolinone moieties.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
- (6R,7S)-7-({[(Cyanomethyl)sulfanyl]acetyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is unique due to its combination of a tetrazole ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C15H19N7O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C15H19N7O2S/c1-8-12-9(5-15(2,3)6-10(12)23)17-13(16-8)18-11(24)7-25-14-19-20-21-22(14)4/h5-7H2,1-4H3,(H,16,17,18,24) |
InChI Key |
KGTVTIVEXYKKRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC(=O)CSC3=NN=NN3C)CC(CC2=O)(C)C |
Origin of Product |
United States |
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